molecular formula C17H27N3O3S B3579724 N~1~-(4-{[4-(1-ETHYLPROPYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

N~1~-(4-{[4-(1-ETHYLPROPYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B3579724
M. Wt: 353.5 g/mol
InChI Key: LVDNIEGXEVUQHT-UHFFFAOYSA-N
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Description

N~1~-(4-{[4-(1-ETHYLPROPYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a sulfonamide-acetamide hybrid compound characterized by a central phenyl ring linked to a piperazine moiety via a sulfonyl group. The piperazine ring is substituted with a 1-ethylpropyl (branched alkyl) group, while the phenyl ring is acetylated at the N~1~ position.

Properties

IUPAC Name

N-[4-(4-pentan-3-ylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-4-16(5-2)19-10-12-20(13-11-19)24(22,23)17-8-6-15(7-9-17)18-14(3)21/h6-9,16H,4-5,10-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDNIEGXEVUQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-{[4-(1-ETHYLPROPYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves the reaction of 4-(1-ethylpropyl)piperazine with a sulfonyl chloride derivative, followed by acetylation. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-{[4-(1-ETHYLPROPYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-(4-{[4-(1-ETHYLPROPYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-{[4-(1-ETHYLPROPYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can inhibit enzyme activity by mimicking the natural substrate, while the piperazine ring can interact with receptor sites, altering cellular signaling pathways .

Comparison with Similar Compounds

Alkyl-Substituted Piperazines

  • Compound 35 (N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) :

    • Structure : Methyl group on piperazine.
    • Activity : Exhibited analgesic activity comparable to paracetamol in rodent models .
    • Comparison : The target compound’s 1-ethylpropyl group introduces greater lipophilicity and steric bulk, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the methyl substituent.
  • Compound 36 (N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide): Structure: Diethylsulfamoyl group instead of piperazine. Activity: Demonstrated anti-hypernociceptive effects in inflammatory pain models .

Functionalized Piperazines

  • N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide (CAS 175201-44-2): Structure: 3,5-Dioxo-piperazine ring. Physicochemical Properties: Molecular weight = 311.31 g/mol; Formula = C12H13N3O5S . Comparison: The dioxo groups increase polarity and hydrogen-bonding capacity, contrasting with the hydrophobic 1-ethylpropyl group in the target compound. This difference may influence metabolic stability and target selectivity.

Sulfonamide and Acetamide Modifications

  • N4-Acetylsulfamethazine (CAS Not Provided): Structure: Pyrimidinylamino-sulfonamide core. Comparison: The pyrimidine ring in sulfamethazine confers antibacterial activity, whereas the target compound’s piperazino-sulfonyl group may prioritize CNS or anti-inflammatory effects .
  • Acetamide,N-[4-[[(aminocarbonyl)amino]sulfonyl]phenyl]- (CAS 2828-63-9): Structure: Urea-functionalized sulfonamide. Physicochemical Properties: Molecular weight = 257.27 g/mol; Formula = C9H11N3O4S .

Pharmacological Activity Trends

  • Analgesic vs. Anti-Hypernociceptive Effects: Piperazine-substituted acetamides (e.g., Compound 35) show analgesic activity, while diethylsulfamoyl derivatives (e.g., Compound 36) are effective against inflammatory hypernociception . The target compound’s branched alkyl group may balance both activities due to optimized lipophilicity.
  • Antimicrobial vs. CNS Activity :

    • Sulfonamides with heterocyclic amines (e.g., sulfamethazine) are typically antimicrobial, whereas piperazine-containing analogs (e.g., the target compound) are more likely to interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Biological Activity

N~1~-(4-{[4-(1-ethylpropyl)piperazino]sulfonyl}phenyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following details:

  • Chemical Formula : C18H28N2O7S
  • Molecular Weight : 396.56 g/mol
  • IUPAC Name : this compound
  • CAS Number : 358388-98-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Anticonvulsant Activity : Analogous compounds have demonstrated efficacy in animal models for epilepsy, indicating potential for treating seizure disorders .
  • Antifungal Properties : Related sulfonamide compounds have been evaluated for antifungal activity, suggesting that this compound may also possess similar properties .

Anticonvulsant Activity

A study involving analogs of this compound reported significant anticonvulsant effects in mouse models. The results indicated that certain derivatives provided protection against seizures at doses ranging from 100 to 300 mg/kg .

CompoundDose (mg/kg)MES Test ResultsTime Point (h)
12100Effective0.5
13100Effective0.5
19300Effective0.5
24100Effective0.5

Antifungal Activity

Research into related compounds has indicated their potential as antifungal agents, particularly against resistant strains. For instance, the molecular docking studies revealed satisfactory interactions with key fungal enzymes, which could be extrapolated to suggest similar activity for this compound .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Anticonvulsant Studies : A series of experiments highlighted the anticonvulsant potential of piperazine derivatives. The findings indicated that structural modifications could enhance activity, emphasizing the importance of the piperazine moiety in achieving desired pharmacological effects .
  • Antifungal Resistance : Another study focused on the increasing prevalence of antifungal resistance and evaluated novel compounds for their efficacy against resistant strains. The results suggested that compounds with similar structures could serve as effective treatments .
  • Molecular Docking Studies : In silico studies using molecular docking techniques have provided insights into how these compounds interact with target proteins, which is crucial for understanding their therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(4-{[4-(1-ETHYLPROPYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 2
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N~1~-(4-{[4-(1-ETHYLPROPYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

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